molecular formula C6H8N2O2 B14916681 2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol

Cat. No.: B14916681
M. Wt: 140.14 g/mol
InChI Key: MZLHPHQVSBJDPU-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol is a heterocyclic compound that features both pyrazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxirane derivatives, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: This compound has a similar structure but with a carboxylic acid group.

    2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid: Another similar compound with a carboxylic acid group.

    6,7-Dihydroxy-5-(hydroxymethyl)tetrahydro-3H-pyrano[3,2-d][1,3]oxazol-2(1H)-one: This compound features a pyrano ring instead of a pyrazole ring

Uniqueness

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol is unique due to its specific combination of pyrazole and oxazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-ylmethanol

InChI

InChI=1S/C6H8N2O2/c9-4-5-3-7-8-1-2-10-6(5)8/h3,9H,1-2,4H2

InChI Key

MZLHPHQVSBJDPU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=NN21)CO

Origin of Product

United States

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